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molecular formula C15H18O3 B8420541 3-(1,4-Dimethoxy-2-naphthyl)propanol

3-(1,4-Dimethoxy-2-naphthyl)propanol

Cat. No. B8420541
M. Wt: 246.30 g/mol
InChI Key: GOTLNNAWIHAUFN-UHFFFAOYSA-N
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Patent
US05338855

Procedure details

Following a procedure similar to that described in Preparation 20(b), but using 0.41 g of methyl 3-(1,4-dimethoxy-2-naphthyl)propionate [prepared as described in step (c) above], 68 mg of lithium aluminum hydride and 6 ml of tetrahydrofuran, 0.34 g of the title compound was obtained as a colorless oil.
[Compound]
Name
20(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-(1,4-dimethoxy-2-naphthyl)propionate
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH2:15][CH2:16][C:17](OC)=[O:18].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH2:15][CH2:16][CH2:17][OH:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
20(b)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 3-(1,4-dimethoxy-2-naphthyl)propionate
Quantity
0.41 g
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)CCC(=O)OC
Step Three
Name
Quantity
68 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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